BenchChemオンラインストアへようこそ!

3-(2,3-Dihydroxypropyl)azepan-2-one

Hydrogen bonding Aqueous solubility Medicinal chemistry

3-(2,3-Dihydroxypropyl)azepan-2-one (CAS 1565074-00-1) is a seven-membered cyclic amide (azepan-2-one / ε-caprolactam) substituted at the 3-position with a 2,3-dihydroxypropyl side chain. Its molecular formula is C₉H₁₇NO₃ with a molecular weight of 187.24 g/mol.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13158503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydroxypropyl)azepan-2-one
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)CC(CO)O
InChIInChI=1S/C9H17NO3/c11-6-8(12)5-7-3-1-2-4-10-9(7)13/h7-8,11-12H,1-6H2,(H,10,13)
InChIKeyLJIIWBCEUDLUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydroxypropyl)azepan-2-one: Strategic Procurement Guide for a Dihydroxy-Functionalized Caprolactam Building Block


3-(2,3-Dihydroxypropyl)azepan-2-one (CAS 1565074-00-1) is a seven-membered cyclic amide (azepan-2-one / ε-caprolactam) substituted at the 3-position with a 2,3-dihydroxypropyl side chain. Its molecular formula is C₉H₁₇NO₃ with a molecular weight of 187.24 g/mol [1]. The compound possesses two undefined stereocenters within the diol motif and features a topological polar surface area (TPSA) of 69.6 Ų and a calculated XLogP3 of −0.6, indicating pronounced hydrophilicity relative to its monohydroxy and unsubstituted ring-system counterparts [1]. Structurally, it belongs to the broader class of 3‑substituted azepan-2-ones, a scaffold that has been explored for chemokine inhibition, cannabinoid receptor modulation, and as a monomer unit in dihydroxy lactam-based polymers [2][3]. The compound is commercially available at a typical purity of 95% (HPLC) from multiple suppliers, and its diol functionality provides two chemically distinct hydroxyl handles for selective derivatization or crosslinking .

Why 3-(2,3-Dihydroxypropyl)azepan-2-one Cannot Be Replaced by Generic Azepan-2-one Analogs


Substituting 3-(2,3-dihydroxypropyl)azepan-2-one with a closely related azepan-2-one analog—such as the monohydroxypropyl, unsubstituted, or 3-alkyl variants—introduces quantifiable physicochemical shifts that directly alter solubility, hydrogen-bonding capacity, and derivatization potential. The target compound carries three hydrogen-bond donors (two from the vicinal diol and one from the lactam NH) versus two in the monohydroxy analog 3-(3-hydroxypropyl)azepan-2-one, and only one in unsubstituted ε-caprolactam [1][2]. This difference is accompanied by a >40% increase in topological polar surface area (69.6 vs. 49.3 Ų) and a 1.0 log unit reduction in XLogP3 (−0.6 vs. +0.4), indicating that the diol-bearing compound partitions markedly more favorably into aqueous phases [1][2]. For procurement decisions where aqueous solubility, further conjugation through hydroxyl handles, or polymer crosslinking density are critical experimental variables, generic replacement by a mono‑hydroxy or non-hydroxylated analog would introduce uncontrolled variability that cannot be compensated by simple formulation adjustments [3].

Quantitative Differentiation Evidence for 3-(2,3-Dihydroxypropyl)azepan-2-one vs. Its Closest Analogs


Hydrogen-Bond Donor Count: 50% More Donors Than the Monohydroxy Analog

3-(2,3-Dihydroxypropyl)azepan-2-one possesses three hydrogen-bond donor (HBD) sites—the lactam NH and the two hydroxyl groups of the vicinal diol—compared with only two HBD sites in its closest commercially available analog, 3-(3-hydroxypropyl)azepan-2-one (CAS 1564523-64-3), which carries a single primary hydroxyl group [1][2]. Unsubstituted ε-caprolactam (CAS 105-60-2) contributes a single HBD [3]. The elevated HBD count of the target compound translates directly to stronger intermolecular hydrogen-bonding capacity, a feature routinely correlated with improved aqueous solubility, higher solid-state crystal lattice energy, and enhanced affinity for biological targets that rely on hydrogen-bond-mediated recognition [1].

Hydrogen bonding Aqueous solubility Medicinal chemistry Supramolecular chemistry

Lipophilicity Differential: XLogP3 of –0.6 vs. +0.4 for the Monohydroxy Analog

The computed XLogP3 value for 3-(2,3-dihydroxypropyl)azepan-2-one is –0.6, compared with +0.4 for 3-(3-hydroxypropyl)azepan-2-one and approximately –0.13 to +0.2 for unsubstituted ε-caprolactam [1][2][3]. The –1.0 log unit difference relative to the monohydroxy analog represents a roughly 10-fold favoring of the aqueous phase over the organic phase in a standard octanol/water partition system. This shift is attributable to the introduction of the second hydroxyl group, which substantially increases the compound's polarity and water affinity [1]. In practical terms, the target compound is predicted to display markedly higher aqueous solubility and a lower capacity for passive membrane diffusion than its monohydroxy counterpart.

Lipophilicity ADME Partition coefficient Drug-likeness

Topological Polar Surface Area: 41% Larger Than the Monohydroxy Analog (69.6 vs. 49.3 Ų)

The topological polar surface area (TPSA) of 3-(2,3-dihydroxypropyl)azepan-2-one is 69.6 Ų, which is 41% larger than the 49.3 Ų computed for 3-(3-hydroxypropyl)azepan-2-one [1][2]. TPSA is a widely used descriptor for predicting intestinal absorption and blood-brain barrier penetration; compounds with TPSA > 60 Ų are generally considered to have limited passive membrane permeability, whereas those with TPSA < 60 Ų are predicted to be more permeable [3]. The target compound crosses this 60 Ų threshold, whereas the monohydroxy analog remains below it. This crossover has practical ramifications: 3-(2,3-dihydroxypropyl)azepan-2-one is predicted to be less membrane-permeable and more restricted to extracellular or aqueous compartments, a feature that may be desirable for hydrophilic linker applications or undesirable for central-nervous-system-targeted programs.

Polar surface area Membrane permeability Bioavailability Veber's rule

Dual Hydroxyl Functionality Enables Polymer Crosslinking and Step-Growth Polymerization Inaccessible to Monohydroxy Analogs

Patent literature explicitly claims dihydroxy lactam compounds—including azepan-2-ones bearing two hydroxyl substituents—as monomer units for the synthesis of polyesters, polycarbonates, polyethers, and poly(ester amides) [1]. The presence of two chemically competent hydroxyl groups on the dihydroxypropyl side chain enables step-growth polymerization and covalent crosslinking reactions that are stoichiometrically impossible with monohydroxy analogs such as 3-(3-hydroxypropyl)azepan-2-one, which can only serve as chain terminators or pendant modifiers. In a representative polycondensation with a diacid or diisocyanate, the target compound can act as a difunctional monomer (A-A type), building linear or network polymers; the monohydroxy analog can, at most, cap a growing chain.

Polymer chemistry Crosslinking Step-growth polymerization Dihydroxy lactam monomers

Optimal Procurement-Driven Application Scenarios for 3-(2,3-Dihydroxypropyl)azepan-2-one


Synthesis of Hydrophilic, Biodegradable Polyesters and Polycarbonates via Step-Growth Polymerization

Leveraging its difunctional diol architecture, 3-(2,3-dihydroxypropyl)azepan-2-one can be directly co-polymerized with diacids, diesters, or phosgene equivalents to yield linear or crosslinked polyesters and polycarbonates, as described in U.S. Patent 2020/0024427 A1 [1]. The azepan-2-one ring remains intact within the polymer backbone, potentially introducing hydrolytically labile amide bonds for biodegradability. Procurement of this specific compound is mandatory because the monohydroxy analog 3-(3-hydroxypropyl)azepan-2-one cannot sustain chain propagation, acting solely as an end-capping agent. The target compound's XLogP3 of –0.6 further enhances the hydrophilicity of the resulting polymer, a property that can be tuned by adjusting the co-monomer feed ratio [2].

Medicinal Chemistry Building Block Requiring a Hydrophilic, Multi-Handle Azepanone Scaffold

For structure–activity relationship (SAR) campaigns targeting chemokine inhibition or cannabinoid receptor modulation—both therapeutic areas where 3-substituted azepan-2-ones have demonstrated biological activity—the target compound offers three chemically distinct sites for parallel derivatization (the lactam NH and the two hydroxyl groups) [3]. The 41% larger TPSA (69.6 Ų) compared with the monohydroxy analog places the compound above the 60 Ų permeability threshold, predicting lower passive membrane diffusion and thus favoring extracellular or gastrointestinal-targeted applications where systemic absorption is either unnecessary or undesirable [4]. Its multi-handle nature allows for simultaneous conjugation of a pharmacophore and a targeting ligand within a single synthetic intermediate.

Aqueous-Phase Bioconjugation and Hydrogel Crosslinking

The computed XLogP3 of –0.6 and high hydrogen-bond donor count (3 HBD) predict excellent water solubility, making 3-(2,3-dihydroxypropyl)azepan-2-one a candidate for aqueous-phase bioconjugation chemistry [2]. The vicinal diol can be selectively oxidized to an aldehyde for oxime or hydrazone ligation, or it can be activated with bis-electrophiles (e.g., divinyl sulfone) to form hydrogel crosslinks without organic co-solvent. In this context, the monohydroxy analog's weaker aqueous partitioning (XLogP3 +0.4) would result in lower reaction efficiency in purely aqueous media, justifying the procurement of the diol derivative for bioconjugation workflows.

Chiral Resolution Studies Exploiting the Undefined Vicinal Diol Stereocenters

PubChem lists two undefined atom stereocenters for 3-(2,3-dihydroxypropyl)azepan-2-one, corresponding to the asymmetric carbons in the 2,3-dihydroxypropyl side chain [2]. This stereochemical ambiguity confers a distinct advantage for chiral-separation method development: the racemic mixture of four possible stereoisomers can be used as a test substrate for evaluating chiral stationary phases, enzymatic kinetic resolutions, or diastereomeric crystallization protocols. Procurement of the racemic compound—rather than a stereochemically defined single enantiomer—is specifically indicated for these methodology studies, and the diol motif provides a second stereogenic center that is absent in the monohydroxy analog, thereby offering a more information-rich resolution challenge.

Quote Request

Request a Quote for 3-(2,3-Dihydroxypropyl)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.